4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
4-Isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methylsulfonyl group at position 6 and an isopropoxy group at the para position of the benzamide moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, while the isopropoxy group contributes steric bulk and lipophilicity. This compound is structurally analogous to several bioactive molecules targeting kinase inhibition or anticancer activity, as seen in related derivatives .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11(2)24-13-6-4-12(5-7-13)17(21)20-18-19-15-9-8-14(26(3,22)23)10-16(15)25-18/h4-11H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBCYKMOWCVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit key enzymes, modulate receptor activity, or interfere with essential biochemical pathways.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound may affect multiple biochemical pathways
Biological Activity
4-Isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiazole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O3S2
- CAS Number : [specific CAS number not provided in search results]
Thiazole derivatives, including this compound, exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole compounds have been shown to inhibit enzymes such as urease and cyclooxygenase (COX), which are involved in inflammatory processes and microbial metabolism .
- Antimicrobial Activity : Research indicates that thiazole derivatives can exhibit significant antimicrobial properties, making them potential candidates for antibiotic development .
- Anticancer Properties : Some studies suggest that thiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Activity
A study conducted on various thiazole derivatives demonstrated that compounds with a methylsulfonyl group exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the isopropoxy group was found to increase lipophilicity, improving membrane penetration .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against several cancer types, revealing an IC50 value in the low micromolar range, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a model of induced inflammation, it reduced pro-inflammatory cytokine levels significantly compared to controls. This suggests potential use in treating inflammatory diseases .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related benzamide derivatives with modifications on the benzamide ring or benzo[d]thiazole moiety. Key differences include:
Physicochemical Properties
- Target Compound : Predicted higher logP (~3.5) due to isopropoxy and methylsulfonyl groups.
- Compound 12c : HPLC purity 96.4%; ¹³C NMR carbonyl peak at δ 165.57 ppm.
- Compound 12b : Melting point 234.6–238.2°C, reflecting crystalline stability.
- Compound : Smiles string indicates planar benzothiazole core with bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
